molecular formula C13H18N4O2S B12266066 N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12266066
M. Wt: 294.38 g/mol
InChI Key: XKELGCLQKKYWPS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide typically involves the reaction of cyclopropylamine with 1,3,4-thiadiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiadiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide include other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

N-cyclopropyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O2S/c18-11(14-9-3-4-9)10-7-17(5-6-19-10)13-16-15-12(20-13)8-1-2-8/h8-10H,1-7H2,(H,14,18)

InChI Key

XKELGCLQKKYWPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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